4-(4-Methylphenyl)-1,3-thiazole-2-thiol
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and reaction conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as its UV/Vis, IR, and NMR spectra, may also be analyzed.Scientific Research Applications
Conformation and Tautomerism
- Chemical Structure and Tautomerism : Research into the conformation and tautomerism of methoxy-substituted phenyl-thiazoline-thiones, including compounds similar to "4-(4-Methylphenyl)-1,3-thiazole-2-thiol," highlights their significance in pharmaceuticals as human indolenamine dioxygenase inhibitors. These studies also explore the molecular conformations and tautomerism, supported by crystallographic analyses and ab initio calculations, emphasizing the preference for the thione tautomer in both solid and gas phases (Balti et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition : Benzimidazole derivatives, structurally related to "4-(4-Methylphenyl)-1,3-thiazole-2-thiol," have been synthesized and assessed as corrosion inhibitors for mild steel in acidic environments. Their effectiveness, which increases with concentration, underscores the potential of thiazole derivatives in protecting industrial materials (Yadav et al., 2013).
Antimicrobial Activity
- Biomedical Applications : The synthesis and characterization of homo- and heteroleptic bismuth thiolato complexes from thiazole-based heterocyclic thiones reveal significant antimicrobial properties. These complexes, including those with 4-(4-bromophenyl)thiazole-2-thiol ligands, exhibit low toxicity towards mammalian cells while being effective against a range of bacteria (Luqman et al., 2014).
Photophysical Properties
- Material Sciences Applications : Studies on 5-amino-2-(4-methylsulfanylphenyl)thiazoles, which are related to the compound , focus on their synthesis, modifications to introduce sulfur-containing groups, and photophysical properties. These properties are crucial for applications in fluorescent molecules for sensing and biomolecular sciences (Murai et al., 2018).
Synthesis and Reactivity
- Synthetic Chemistry : The synthesis and antimicrobial evaluation of various thiazole derivatives, including those with modifications at the 4-methylphenyl position, highlight the compound's versatility in generating biologically active molecules. These studies provide insights into their potential uses in developing new therapeutic agents (Gul et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
For a specific compound, these analyses would be based on experimental data and computational predictions. They would also involve a review of the scientific literature to understand what is already known about the compound. Please consult with a qualified chemist or use appropriate databases and resources to get accurate information.
properties
IUPAC Name |
4-(4-methylphenyl)-3H-1,3-thiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHSFJUUGCCKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356236 | |
Record name | 4-(4-methylphenyl)-1,3-thiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-1,3-thiazole-2-thiol | |
CAS RN |
2103-92-6 | |
Record name | 4-(4-Methylphenyl)-2(3H)-thiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2103-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-methylphenyl)-1,3-thiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2103-92-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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